Lipophilicity Advantage
The introduction of a fluorine atom at the 6-position of the pyridine ring increases the lipophilicity of the compound compared to its non-fluorinated counterpart, (5-methylpyridin-2-yl)methanol. The non-fluorinated analog has an experimentally derived Log P of 0.88 [1]. While an experimental Log P for the fluorinated target compound is not publicly available, the general effect of aromatic fluorine substitution on Log P is well quantified: a single fluorine on an aromatic ring raises the Log P by approximately 0.5–1.0 log units relative to the hydrogen analog [2]. This implies an estimated Log P range of 1.4–1.9 for (6-fluoro-5-methylpyridin-2-yl)methanol. This shift in lipophilicity directly impacts membrane permeability and metabolic clearance, making the fluorinated building block more suitable for projects requiring enhanced oral bioavailability.
| Evidence Dimension | Octanol-water partition coefficient (Log P) |
|---|---|
| Target Compound Data | Estimated 1.4–1.9 (based on fluorine-induced shift) |
| Comparator Or Baseline | (5-Methylpyridin-2-yl)methanol: Log P = 0.88 |
| Quantified Difference | ΔLog P ≈ +0.5 to +1.0 |
| Conditions | Standard shake-flask or chromatographic Log P measurement; comparator value from Molbase database. |
Why This Matters
A higher Log P correlates with improved passive membrane diffusion, which can be decisive when selecting a building block for early-stage lead optimization in medicinal chemistry.
- [1] Molbase. (n.d.). (5-Methylpyridin-2-yl)methanol (CAS 22940-71-2). Retrieved from https://qiye.molbase.cn View Source
- [2] Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. View Source
